5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester
Overview
Description
“5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .Scientific Research Applications
Analytical Challenges and Solutions
Pinacolboronate esters, including 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction for synthesizing complex molecules. However, they pose analytical challenges due to their facile hydrolysis to boronic acid, which is poorly soluble in organic solvents. This issue complicates the use of typical analytical methods like GC and HPLC. To address these challenges, unconventional methods involving non-aqueous and aprotic diluents, along with high pH conditions, are employed for stability and separation in analysis (Zhong et al., 2012).
Synthesis and Transformation
The compound is used in stereoselective synthesis, for instance, transforming vinylboronate pinacol esters to vinyl iodides, crucial in organic synthesis (Stewart & Whiting, 1995). It also plays a role in the synthesis of boronate-terminated π-conjugated polymers, a significant step in polymer chemistry, where it acts as a building block for complex polymer structures (Nojima et al., 2016).
Applications in Organic Synthesis
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is utilized in the one-pot synthesis of complex organic compounds, serving as an intermediate in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming C-C bonds in organic chemistry (Tribulovich et al., 2010).
Photophysical Properties
The compound is involved in the preparation of organometallic complexes, such as (phosphine)- and (N-heterocyclic carbene)gold(I) derivatives of naphthalene and pyrene, highlighting its utility in exploring the photophysical properties of these complexes (Gao et al., 2009).
Inhibition of Chymase Activity
In the biomedical field, derivatives of pinacol boronate, such as peptide boronic acids, have shown potential in inhibiting chymase activity, an enzyme involved in allergic inflammations. This indicates its potential utility in the treatment of allergic reactions (Kato et al., 1988).
Polymer Chemistry
It's also significant in the synthesis of hyperbranched polythiophene, a material with potential applications in electronics and materials science (Segawa et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCCBODBDDLOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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